2,4,6-Trinitrophenol--decane-1,10-diamine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) is a compound formed by the combination of 2,4,6-Trinitrophenol and decane-1,10-diamine in a 2:1 ratio. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves the reaction of 2,4,6-Trinitrophenol with decane-1,10-diamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can undergo oxidation reactions under specific conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents.
Substitution: The hydroxyl group in 2,4,6-Trinitrophenol can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of 2,4,6-Trinitrophenol can yield 2,4,6-triaminophenol .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of materials with specific properties, such as explosives and dyes.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological molecules . The diamine component can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with two nitro groups instead of three.
1,6-Hexanediamine: A shorter-chain diamine compared to decane-1,10-diamine.
Uniqueness
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) is unique due to the combination of the highly reactive 2,4,6-Trinitrophenol and the long-chain diamine, resulting in distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
80056-70-8 |
---|---|
Molekularformel |
C22H30N8O14 |
Molekulargewicht |
630.5 g/mol |
IUPAC-Name |
decane-1,10-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H24N2.2C6H3N3O7/c11-9-7-5-3-1-2-4-6-8-10-12;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H2;2*1-2,10H |
InChI-Schlüssel |
ODSIKVXJJXXTRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCCN)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.